D-glycero-D-gulo-heptose structure and stereochemistry
D-glycero-D-gulo-heptose structure and stereochemistry
An In-depth Technical Guide to D-glycero-D-gulo-heptose: Structure, Stereochemistry, and Biological Significance
Introduction
D-glycero-D-gulo-heptose is a seven-carbon monosaccharide, an aldoheptose, that holds significant interest for researchers in carbohydrate chemistry, microbiology, and drug development. While less common than hexoses like glucose, heptoses are critical components of the bacterial cell surface, playing pivotal roles in structural integrity and host-pathogen interactions.[1][2] This guide provides a comprehensive overview of the structure, stereochemistry, biological relevance, synthesis, and analytical characterization of D-glycero-D-gulo-heptose, offering field-proven insights for its application in advanced research.
Part 1: Molecular Structure and Stereochemistry
A precise understanding of a monosaccharide's structure is foundational to interpreting its function. The nomenclature D-glycero-D-gulo-heptose itself encodes the specific three-dimensional arrangement of its hydroxyl groups, which dictates its chemical behavior and biological recognition.
Chemical Identity
The fundamental properties of D-glycero-D-gulo-heptose are summarized below.
| Property | Value | Source |
| IUPAC Name | (2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanal | [3] |
| Molecular Formula | C₇H₁₄O₇ | [3] |
| Molecular Weight | 210.18 g/mol | [3] |
| CAS Number | 3146-50-7 | [3] |
Linear Structure: The Fischer Projection
The Fischer projection is a two-dimensional representation that clarifies the stereochemistry of each chiral center in an acyclic sugar.[4][5] For D-glycero-D-gulo-heptose:
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The "D-gulo" configuration at carbons C2 through C5 is defined by the hydroxyl groups appearing on the right, left, left, and right sides, respectively.
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The "D-glycero" configuration at C6, the penultimate carbon, is defined by the hydroxyl group on the right side, which assigns the entire molecule to the D-series of sugars.
Cyclic Structure: Haworth Projections
In solution, monosaccharides with five or more carbons exist predominantly as cyclic hemiacetals. The hydroxyl group at C5 or C6 attacks the electrophilic aldehyde carbon (C1), forming a six-membered (pyranose) or five-membered (furanose) ring.[6][7] This cyclization creates a new chiral center at C1, the anomeric carbon, resulting in two diastereomers called anomers: alpha (α) and beta (β).
In a Haworth projection, the ring is depicted as planar, with substituents pointing above or below the plane.[8] For D-sugars, the CH₂OH group (at C6) is shown pointing up. Hydroxyl groups that are on the right in the Fischer projection are drawn pointing down in the Haworth projection, while those on the left are drawn pointing up.
-
α-anomer : The anomeric hydroxyl group at C1 is on the opposite side of the ring from the C6 CH₂OH group (pointing down).
-
β-anomer : The anomeric hydroxyl group at C1 is on the same side of the ring as the C6 CH₂OH group (pointing up).
Metabolic Impact
In contrast to the ketoheptose D-mannoheptulose, a known inhibitor of glucokinase, D-glycero-D-gulo-heptose has been shown to have limited metabolic effects in rat pancreatic islets. [1][9]It does not significantly inhibit D-glucose phosphorylation or glucose-induced insulin release. [9][10]This specificity underscores the high degree of discrimination in metabolic pathways, where subtle changes in stereochemistry can lead to profoundly different biological activities.
Part 3: Synthesis and Characterization
The scarcity of D-glycero-D-gulo-heptose from natural sources necessitates robust methods for its chemical synthesis and analytical verification.
Chemical Synthesis Workflow
A validated method for synthesizing D-glycero-D-gulo-heptose is the Fischer-Sowden chain elongation of a more common starting sugar, such as D-glucose. This process involves the addition of a nitromethane unit to the aldehyde, followed by a Nef reaction to convert the nitro group into a new aldehyde, effectively extending the carbon chain by one unit. [11]
Experimental Protocol: Synthesis from D-Glucose
The following protocol is adapted from established literature for the synthesis of D-glycero-D-gulo-heptose. [11]
-
Nitromethane Condensation:
-
Dissolve D-glucose in an aqueous solution of sodium hydroxide at low temperature (e.g., 0-5°C).
-
Slowly add nitromethane to the stirring solution.
-
Maintain the reaction at low temperature for several hours to allow for the formation of the nitroheptitol epimers.
-
Neutralize the reaction mixture carefully with an acid (e.g., acetic acid or sulfuric acid).
-
-
Purification of the D-glycero-D-gulo-heptitol Epimer:
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The resulting mixture of 1-deoxy-1-nitro-heptitols must be separated. This is the most critical step for ensuring stereochemical purity.
-
Employ column chromatography (e.g., silica gel) with an appropriate solvent system (e.g., ethyl acetate/hexane or chloroform/methanol gradients) to isolate the desired D-glycero-D-gulo epimer from the D-glycero-D-ido epimer. Monitor fractions by TLC.
-
-
Nef Reaction:
-
Dissolve the purified 1-deoxy-1-nitro-D-glycero-D-gulo-heptitol in a suitable solvent.
-
Add the solution slowly to a cold, concentrated solution of a strong acid (e.g., sulfuric acid).
-
Slowly add an aqueous solution of sodium nitrite while maintaining a low temperature.
-
Allow the reaction to proceed until the conversion is complete, as monitored by TLC.
-
Neutralize the reaction with a base (e.g., barium carbonate or sodium bicarbonate) and filter to remove salts.
-
-
Final Purification:
-
The resulting aqueous solution contains D-glycero-D-gulo-heptose.
-
Purify the final product by recrystallization or further chromatography to yield the pure aldoheptose.
-
Analytical Characterization
A multi-technique approach is essential for the unambiguous structural confirmation of the synthesized product. This protocol serves as a self-validating system.
| Technique | Purpose & Expected Results |
| LC-MS/MS | Primary Goal: Confirm molecular weight and purity. Methodology: Use a UHPLC system with a suitable column (e.g., HILIC or amino-propyl) coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). [12][13]Expected Result: A prominent ion corresponding to [M+H]⁺, [M+Na]⁺, or [M-H]⁻ with a mass accuracy within 5 ppm of the theoretical value (210.07395 Da for the neutral molecule). [14]Tandem MS (MS/MS) will show characteristic fragmentation patterns of a heptose, involving cross-ring cleavages and water losses. |
| NMR Spectroscopy | Primary Goal: Unambiguously determine the covalent structure and stereochemistry. Methodology: Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) spectra in D₂O. [15][16]Expected Results: The ¹H NMR spectrum will show a complex set of overlapping signals in the 3.0-5.5 ppm region. The anomeric protons of the α and β pyranose forms will be distinct and downfield. The ¹³C spectrum will show 7 signals for each anomer. 2D NMR experiments are critical to trace the connectivity from proton to proton (COSY) and proton to carbon (HSQC, HMBC), allowing for the complete assignment of the spin system and confirmation of the gulo stereochemistry through analysis of coupling constants. |
| X-ray Crystallography | Primary Goal: Provide definitive, absolute 3D structural confirmation. Methodology: Grow a single crystal of the purified heptose. Analyze the crystal using X-ray diffraction to obtain a high-resolution electron density map. [17]Expected Result: An atomic-resolution 3D model confirming the exact spatial arrangement of all atoms and the absolute stereochemistry at all five chiral centers. |
Conclusion
D-glycero-D-gulo-heptose is more than a structural curiosity; it is a key player in the biology of many bacterial species and a valuable tool for scientific inquiry. Its unique stereochemistry makes it a specific building block in bacterial polysaccharides that are critical for survival and pathogenicity. Understanding its structure, biosynthesis, and chemical synthesis provides a powerful foundation for developing novel antimicrobials and for probing the intricate world of carbohydrate-protein interactions. The analytical workflows described herein provide a robust framework for researchers and drug development professionals to confidently identify and utilize this important heptose in their work.
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